AD80
CAS No.: 1384071-99-1
Cat. No.: VC0517187
Molecular Formula: C22H19F4N7O
Molecular Weight: 473.44
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1384071-99-1 |
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Molecular Formula | C22H19F4N7O |
Molecular Weight | 473.44 |
IUPAC Name | 1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
Standard InChI | InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) |
Standard InChI Key | CYORWDWRQMVGHN-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties of AD80
AD80 (CAS No. 1384071-99-1) is a synthetic small molecule with the chemical formula C₂₂H₁₉F₄N₇O and a molecular weight of 473.43 g/mol. Chemically, it is designated as 1-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea . This compound exhibits several important physical and chemical characteristics that influence its pharmacological applications.
Physical and Chemical Properties
AD80 appears as a white to off-white solid with specific physical properties that affect its handling and administration. Its physical and chemical characteristics are summarized in Table 1.
Property | Value |
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Molecular Weight | 473.43 g/mol |
Physical State | Solid |
Color | White to off-white |
Boiling Point | 530.9±50.0 °C (Predicted) |
Density | 1.49±0.1 g/cm³ (Predicted) |
pKa | 12.47±0.70 (Predicted) |
DMSO Solubility | 122.0 mg/mL (257.69 mM) |
Ethanol Solubility | 94.0 mg/mL (198.55 mM) |
Water Solubility | Insoluble |
Table 1: Physical and chemical properties of AD80
Pharmacological Mechanism and Molecular Targets
AD80 distinguishes itself through its multi-targeted inhibitory profile that affects several critical oncogenic kinases while showing selectivity that potentially reduces off-target effects.
Primary Molecular Targets
The compound exhibits potent inhibitory activity against multiple kinases with nanomolar potency. Its primary targets include:
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RET (REarranged during Transfection): AD80 demonstrates exceptional potency against RET kinase with an IC₅₀ value of 4 nM . It shows particular effectiveness against RET mutations, with IC₅₀ values of 0.6 nM for RET(V804L) and 0.4 nM for RET(V804M) .
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RAF family kinases: AD80 effectively inhibits RAF kinases, key components of the MAPK pathway frequently dysregulated in cancer .
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SRC kinases: The compound targets SRC family kinases, which are involved in multiple cellular processes including proliferation, differentiation, and cytoskeletal alterations .
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S6K (Ribosomal S6 Kinase): AD80 potently inhibits S6K, a downstream effector of the PI3K/AKT/mTOR pathway that regulates protein synthesis and cell growth .
Importantly, AD80 shows significantly reduced activity against mTOR compared to related compounds such as AD57 and AD58, potentially contributing to a more favorable therapeutic window .
Downstream Signaling Effects
AD80 disrupts multiple oncogenic signaling cascades through its inhibition of key kinases. Research has demonstrated that AD80:
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Prevents phosphorylation of RET and its downstream effectors ERK, AKT, and S6K at low nanomolar concentrations in KIF5B-RET-expressing cells .
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Effectively inhibits the Ras–Erk pathway, with a well-balanced polypharmacological profile .
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Avoids S6K1 phosphorylation and mTOR co-association, resulting in durable suppression of S6K1-induced signaling and protein synthesis .
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Reduces the PI3K/STMN1 axis in leukemia models, affecting cytoskeletal regulation .
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Upregulates genes typically repressed by active KRAS while downregulating genes activated by KRAS, potentially reversing oncogenic signaling patterns .
Preclinical Efficacy in Cancer Models
AD80 has demonstrated promising anticancer activity across multiple tumor types in preclinical studies, suggesting broad therapeutic potential.
Hematological Malignancies
In acute leukemia cellular models, AD80 exhibited significant antineoplastic effects. At the molecular level, the compound reduced Ki-67 expression and S6 ribosomal protein phosphorylation while inducing PARP1 cleavage and γH2AX expression, indicating inhibition of proliferation, induction of apoptosis, and DNA damage . Additionally, AD80 reduced survivin and STMN1 expression and modulated 18 of the 84 cytoskeleton regulators-related genes .
In PTEN-deficient leukemia models, AD80 demonstrated remarkable efficacy, rescuing 50% of mice transplanted with PTEN-deficient leukemia cells . This suggests particular promise for targeting malignancies with alterations in the PI3K/AKT/mTOR pathway.
Pancreatic Cancer
AD80 has shown significant activity against pancreatic cancer cell lines. The cytotoxic effects were consistently observed across multiple cell lines with varying sensitivities, as detailed in Table 2.
Cell Line | 24h IC₅₀ (μM) | 48h IC₅₀ (μM) | 72h IC₅₀ (μM) |
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MIA PaCa-2 | 0.08-12.3 | 0.08-12.3 | 0.08-12.3 |
PANC-1 | 4.46-30.38 | 4.46-30.38 | 4.46-30.38 |
AsPC-1 | 0.33-43.24 | 0.33-43.24 | 0.33-43.24 |
HPDE (normal) | 1.48-4.78 | 1.48-4.78 | 1.48-4.78 |
Table 2: Cytotoxicity of AD80 in pancreatic cell lines
The compound demonstrated a favorable selectivity index (SI > 1) for cancer cells versus normal pancreatic cells (HPDE), suggesting potential therapeutic selectivity . Mechanistically, AD80 induced several cellular alterations in pancreatic cancer models:
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G₂/M cell cycle arrest and emergence of a polyploid population (>4N), particularly evident in PANC-1 cells .
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Mitotic catastrophe characterized by nuclear abnormalities, including increased nuclear size and volume, and the presence of multiple nuclei in PANC-1 cells .
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Induction of apoptosis, evidenced by an increase in subG₁ cell population and apoptotic morphological changes .
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Modulation of autophagy-related genes, suggesting an impact on cellular stress responses and survival mechanisms .
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Reduction in anchorage-independent growth and spheroid cell viability, indicating efficacy in three-dimensional tumor models that better recapitulate in vivo conditions .
Notably, AD80 also potentiated the cytotoxic effects of gemcitabine, a standard-of-care chemotherapeutic for pancreatic cancer, in PANC-1 and AsPC-1 cells, suggesting potential for combination approaches .
Colorectal Cancer
In colorectal cancer (CRC) models, AD80 demonstrated selective cytotoxicity against cancer cells while sparing normal colon cells. Research identified upregulation of PI3K/AKT/mTOR and MAPK signaling pathways in CRC cellular models, with increased phosphorylation of mTOR, P70S6K, S6RP, 4EBP1, and ERK1/2 .
AD80 treatment resulted in:
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Clonogenicity inhibition, reducing both colony number and size .
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G₂/M cell cycle arrest, with increased G₂/M population and CDKN1B mRNA expression .
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DNA damage induction, evidenced by increased H2AX and ERK1/2 phosphorylation, and elevated CDKN1A and GADD45A mRNA expression .
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Apoptosis induction, characterized by increased PARP1 cleavage and upregulation of pro-apoptotic genes including BAX, PMAIP1, and BBC3 .
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Inhibition of S6RP phosphorylation, suggesting effective targeting of the PI3K/AKT/mTOR pathway .
Thyroid Cancer
AD80 exhibited potent antiproliferative activity against MZ-CRC-1 (MEN2B) and TT (MEN2A) thyroid cancer cell lines, likely through the induction of apoptosis . Immunoblot analysis demonstrated potent downregulation of phosphorylated RET and several downstream biomarkers within these cells .
In Vivo Efficacy and Pharmacokinetic Properties
The therapeutic potential of AD80 has been further validated in multiple in vivo models, demonstrating favorable efficacy and pharmacokinetic characteristics.
Genetic Models
In the Drosophila ptc>dRetMEN2B model, oral administration of AD80 resulted in 70-90% of animals developing to adulthood, representing a considerable improvement over the efficacy observed with the related compound AD57 . This genetic model provides additional evidence for AD80's ability to effectively target RET-mediated oncogenic signaling in vivo.
Synthesis and Chemical Development
The development of AD80 represents an example of rational drug design targeting multiple kinases with an optimized balance of activity. The compound emerged from efforts to develop inhibitors with specific activity profiles against oncogenic kinases, particularly focusing on achieving optimal polypharmacology rather than single-target specificity .
AD80 and the related compound AD81 were designed to inhibit RET, RAF, SRC, and S6K while showing reduced activity against mTOR compared to predecessor compounds AD57 and AD58 . This rational design approach aimed to achieve a balance of activities that maximizes anticancer efficacy while minimizing toxicity.
Current Research Status and Future Directions
AD80 remains in preclinical development with significant potential for advancement to clinical studies based on its promising activity profile. Current research continues to explore:
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Expanded understanding of AD80's mechanism of action across different tumor types.
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Optimization of dosing regimens and formulations for potential clinical applications.
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Identification of predictive biomarkers for patient selection.
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Exploration of combination strategies with standard-of-care therapies and novel agents.
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Potential development of next-generation compounds based on the AD80 scaffold with further optimized properties.
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